3-Amino-1-[2-(morpholin-4-yl)ethyl]urea
Description
3-Amino-1-[2-(morpholin-4-yl)ethyl]urea is a urea derivative featuring a morpholine ring linked via an ethyl group to the urea backbone. The morpholine moiety (a six-membered heterocycle containing one oxygen and one nitrogen atom) is connected at its nitrogen atom (position 4) to the ethyl chain, which terminates in the urea functional group (-NH-C(O)-NH₂). This structure confers both hydrophilic (morpholine) and hydrogen-bonding (urea) properties, making it a candidate for bioactive molecule design.
Synthetic routes for analogous compounds involve alkylation of amines with chloroethylmorpholine precursors (e.g., 4-(2-chloroethyl)morpholine hydrochloride, as in EP 4 374 877 A2 ), followed by urea formation via reactions with azides or carbamoylating agents ( Chemistry of Heterocyclic Compounds, 2014 ).
Properties
IUPAC Name |
1-amino-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-10-7(12)9-1-2-11-3-5-13-6-4-11/h1-6,8H2,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSYZTIDOHJCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea typically involves the reaction of 2-(morpholin-4-yl)ethylamine with an isocyanate or a carbodiimide. One common method is to react 2-(morpholin-4-yl)ethylamine with urea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as metal oxides, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Reaction with Isocyanates
2-(Morpholin-4-yl)ethylamine reacts with isocyanates (e.g., phenyl isocyanate) in the presence of a base (e.g., triethylamine) to form the urea bond .
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| Phenyl isocyanate, Et₃N | RT, THF, 4 hr | 78–85% |
Mechanism : Nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by deprotonation to stabilize the urea product .
Carbamoyl Transfer Reagents
Imidazolium salts (e.g., 61 ) act as carbamoyl donors, reacting with 2-(morpholin-4-yl)ethylamine to form unsymmetrical ureas :
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Imidazolium salt 61 | DCM | 0–25°C | 65–72% |
This method avoids toxic phosgene and enables selective urea synthesis .
Alkylation for Morpholinylethyl Side Chain
The morpholinylethyl group is introduced via alkylation of primary amines with N-(2-chloroethyl)morpholine hydrochloride :
| Substrate | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Primary amine | N-(2-Chloroethyl)morpholine HCl | DMF, K₂CO₃, 80°C, 6 hr | 60–75% |
Example : Reaction of 6-(4-chlorobenzyl)-5-ethylthiopyrimidin-4(3H)-one with N-(2-chloroethyl)morpholine yields 2-[2-(morpholin-4-yl)ethyl]thiopyrimidine derivatives .
Functionalization and Derivatization
The amine group on the urea participates in further reactions:
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) forms acylated derivatives:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C → RT | N-Acetyl-3-amino-1-[2-(morpholin-4-yl)ethyl]urea | 82% |
Cyclization Reactions
Under acidic conditions, the urea can cyclize to form heterocycles like thiazoles or quinazolinones :
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄, EtOH, reflux, 8 hr | 3-(Morpholinylethyl)-2-thioxoquinazolin-4(1H)-one | 68% |
Stability and Reactivity Insights
-
pH Sensitivity : The urea bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding 2-(morpholin-4-yl)ethylamine and ammonia .
-
Thermal Stability : Decomposition occurs above 200°C, confirmed by thermogravimetric analysis (TGA) .
Comparative Reaction Table
| Reaction Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Isocyanate coupling | PhNCO, Et₃N, THF | High yield, mild conditions | Toxicity of isocyanates |
| Carbamoyl transfer | Imidazolium salts, DCM | Phosgene-free, selective | Requires anhydrous conditions |
| Alkylation | N-(2-Chloroethyl)morpholine HCl | Direct side-chain introduction | Limited to primary amines |
| DMDTC-mediated synthesis | DMDTC, H₂O | Aqueous, scalable | Longer reaction times |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of urea derivatives, including 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research.
- Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were comparable to those of established anticancer agents, suggesting its potential as a therapeutic candidate .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities, particularly against bacterial pathogens.
- Activity Against Pathogens : Research indicates that derivatives of urea, including this compound, exhibit activity against a range of bacteria. This includes both Gram-positive and Gram-negative strains, suggesting a broad-spectrum antimicrobial effect .
- Mechanism : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways, leading to bacterial cell death .
Inhibition of Enzymatic Activity
Another significant application of this compound is its role as an inhibitor of specific enzymes.
- Enzyme Targets : The compound has shown promise in inhibiting phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are critical in regulating cellular growth and metabolism, making them attractive targets for cancer therapy .
- Case Studies : In laboratory settings, compounds similar to this compound have demonstrated effective inhibition of these pathways, leading to reduced tumor growth in xenograft models .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy and specificity of this compound.
| Structural Feature | Effect on Activity | Comments |
|---|---|---|
| Morpholine Ring | Enhances solubility and bioavailability | Critical for interaction with biological targets |
| Amino Group | Increases binding affinity to enzymes | Essential for anticancer activity |
| Urea Linkage | Facilitates hydrogen bonding with targets | Key for enzyme inhibition |
The SAR studies indicate that modifications to the morpholine or urea moieties can significantly impact the biological activity of the compound, guiding future synthetic efforts towards more potent derivatives .
Mechanism of Action
The mechanism by which 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group and morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key analogues involve substitutions at the morpholine ring, ethyl linker, or urea group. Examples include:
Key Findings and Implications
- Context-Dependent Efficacy: The 2-(morpholin-4-yl)ethyl group enhances antimicrobial activity in thiopyrimidinones but reduces receptor affinity in quinolines. This highlights the substituent’s dual role: improving solubility and hydrogen-bonding capacity in antimicrobial scaffolds while introducing steric bulk detrimental to receptor binding.
- Structural Flexibility : Replacing morpholine with pyrrolidine or piperidine (e.g., compounds 5a–c , 6a,b ) altered antibacterial spectra, suggesting fine-tuning the heterocycle can modulate target selectivity .
Biological Activity
3-Amino-1-[2-(morpholin-4-yl)ethyl]urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a urea moiety, which is known for its role in various biological applications. The morpholine group is significant for enhancing solubility and bioavailability, while the amino group contributes to its reactivity and potential interactions with biological targets.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar urea derivatives have been shown to inhibit various kinases and enzymes, which can disrupt critical signaling pathways in cancer cells. For instance, compounds with similar structures have been reported to inhibit p38 MAP kinase, which is involved in inflammatory responses and cancer progression .
- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often fall within sub-micromolar concentrations, indicating potent activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the morpholine ring and the urea moiety significantly affect biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Substituents on Morpholine | Enhanced solubility and target interaction |
| Variations in Urea Moiety | Altered binding affinity and selectivity towards specific kinases |
| Positioning of Functional Groups | Critical for maintaining antiproliferative potency |
For example, compounds with electron-withdrawing groups at specific positions on the aromatic rings have shown improved activity against cancer cell lines compared to their electron-donating counterparts .
Case Studies
- Anticancer Activity : A study evaluated a series of urea derivatives, including this compound, against multiple human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.3 μM against MCF-7 cells, suggesting high potency .
- Antimicrobial Properties : Research has also highlighted the antimicrobial potential of urea derivatives. Compounds structurally related to this compound have demonstrated activity against bacterial strains, making them candidates for further development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
